REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6]Cl)[CH3:2].[Mg].C([Mg]Br)C.[F:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#N)=[CH:18][CH:17]=1.[O:24]1CCCC1>C(OCC)C>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][C:20]([C:19]1[CH:22]=[CH:23][C:16]([F:15])=[CH:17][CH:18]=1)=[O:24])[CH3:2]
|
Name
|
|
Quantity
|
73.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCCCl)CC
|
Name
|
|
Quantity
|
11.87 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
by applied heat
|
Type
|
TEMPERATURE
|
Details
|
the reaction is refluxed for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
is quenched with 250 mL of water
|
Type
|
EXTRACTION
|
Details
|
This mixture is extracted with 2×250 mL of methylene chloride
|
Type
|
CUSTOM
|
Details
|
the resulting layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
WASH
|
Details
|
is washed with 100 mL of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture is extracted with 3×300 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide crude title compound
|
Type
|
DISTILLATION
|
Details
|
This liquid is distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCC(=O)C1=CC=C(C=C1)F)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |